molecular formula C20H22N2O3 B4853806 1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline

1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B4853806
M. Wt: 338.4 g/mol
InChI Key: DKNFMMSYAHRFLA-UHFFFAOYSA-N
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Description

1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a furan ring, a piperidine ring, and a tetrahydroquinoline moiety, making it a unique and versatile molecule in various fields of scientific research.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(22-11-3-6-15-5-1-2-7-17(15)22)16-9-12-21(13-10-16)20(24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNFMMSYAHRFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common approach involves the following steps:

    Preparation of Furan-2-carbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Formation of Piperidine-4-carbonyl Chloride: Piperidine-4-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The furan-2-carbonyl chloride is reacted with piperidine-4-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with 1,2,3,4-tetrahydroquinoline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(thiophene-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline: Similar structure but with a thiophene ring instead of a furan ring.

    1-[1-(pyridine-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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1-[1-(furan-2-carbonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline

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